molecular formula C12H10BrN3O3 B13162234 6-bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

6-bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B13162234
M. Wt: 324.13 g/mol
InChI Key: JFHFPBSUBLWOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a complex organic compound with the molecular formula C₁₂H₁₀BrN₃O₃ It is characterized by its unique structure, which includes a bromine atom, a nitro group, and a fused pyridoquinazolinone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by nitration. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridoquinazolinone derivatives.

Scientific Research Applications

6-Bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methyl-6-nitrophenol
  • 6-Bromo-2-methylbenzo[d]thiazole
  • 2-Bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole

Uniqueness

6-Bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific structural features, including the fused pyridoquinazolinone ring system and the presence of both bromine and nitro functional groups

Biological Activity

6-Bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrN3O3C_{12}H_{10}BrN_{3}O_{3}, with a molecular weight of approximately 324.13 g/mol. The compound features a complex structure characteristic of quinazoline derivatives, which are known for various pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-715.85 ± 3.32
SW48017.85 ± 0.92
MRC-5 (Normal)84.20 ± 1.72

The compound exhibited selective cytotoxicity towards tumor cells compared to normal cells, indicating its potential as a therapeutic agent with reduced side effects.

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets such as the epidermal growth factor receptor (EGFR). Molecular docking studies have shown that the compound can bind effectively to the active sites of both wild-type and mutated forms of EGFR:

Compound Binding Energy (kcal/mol) Key Residues Interacted
8a-6.7Lys 721, Met 790
8c-5.3Asp 855

These interactions suggest that the compound may inhibit EGFR signaling pathways critical for cancer cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity. While specific data on its efficacy against various pathogens is limited in current literature, compounds within the quinazoline family are often explored for their ability to combat bacterial and fungal infections.

Case Studies and Research Findings

A notable study investigated various derivatives of quinazoline compounds for their anticancer properties. The results indicated that modifications at specific positions on the quinazoline ring significantly influenced biological activity:

  • Compounds with aliphatic linkers demonstrated superior potency compared to those with aromatic linkers.
  • Structure–activity relationship analyses revealed that certain substitutions could enhance selectivity for cancer cells over normal cells.

Properties

Molecular Formula

C12H10BrN3O3

Molecular Weight

324.13 g/mol

IUPAC Name

6-bromo-2-nitro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C12H10BrN3O3/c13-9-2-1-5-15-11(9)14-10-4-3-7(16(18)19)6-8(10)12(15)17/h3-4,6,9H,1-2,5H2

InChI Key

JFHFPBSUBLWOOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.